molecular formula C9H11NO3 B2632105 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-07-1

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2632105
CAS No.: 677762-07-1
M. Wt: 181.191
InChI Key: RYMXPZKXWWLTSB-UHFFFAOYSA-N
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Description

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a carboxylic acid group and an oxo group at specific positions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the Biginelli reaction, utilizing advanced catalysts and reaction conditions to maximize yield and purity. The use of microwave irradiation and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted and functionalized dihydropyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the breakdown of purine nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as:

Uniqueness

What sets 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-oxo-1-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMXPZKXWWLTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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